2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE
Description
Chemical Identity and Structural Features
The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1150164-94-5, which provides unambiguous identification within chemical databases and literature. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the substitution pattern on both the pyridine and pyrazole ring systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H10ClN3 | |
| Molecular Weight | 207.66 grams per mole | |
| Chemical Abstracts Service Number | 1150164-94-5 | |
| MDL Number | MFCD12026035 | |
| Purity Specifications | 95-98% |
The structural framework consists of a pyridine ring bearing two distinct substituents: a chlorine atom at the 2-position and a 3,5-dimethylpyrazol-1-yl group at the 6-position. The pyridine ring maintains its characteristic six-membered aromatic structure with one nitrogen atom, while the attached pyrazole moiety contributes an additional five-membered heterocyclic ring containing two nitrogen atoms. The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk and influence the electronic properties of the entire molecular system.
The International Chemical Identifier representation reveals the complete connectivity pattern: InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3. This notation captures the precise arrangement of atoms and bonds, including the specific positioning of the chlorine substituent and the connection between the pyrazole nitrogen and the pyridine carbon atom. The Simplified Molecular Input Line Entry System representation provides an alternative structural encoding: Cc1nn(c(c1)C)c1cccc(n1)Cl.
Crystal structure investigations have provided detailed three-dimensional molecular geometry information, revealing important conformational preferences and intermolecular interactions. The compound exhibits specific bond lengths and angles that reflect the electronic effects of both the chlorine substituent and the pyrazole ring system. These structural parameters influence the compound's chemical reactivity patterns and its ability to participate in various chemical transformations.
The electronic structure demonstrates characteristic features of both pyridine and pyrazole ring systems, with the chlorine atom serving as an electron-withdrawing group that activates the pyridine ring toward nucleophilic substitution reactions. The pyrazole moiety contributes electron density through its nitrogen atoms, creating a balanced electronic environment that enables diverse chemical reactivity. The methyl substituents on the pyrazole ring provide additional steric protection and influence the compound's solubility characteristics in various solvents.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine and pyrazole chemistry over the past two centuries. Pyridine chemistry traces its origins to the mid-19th century when Thomas Anderson first isolated and characterized pyridine from coal tar in 1849, naming it after the Greek word for fire due to its flammable nature. This foundational discovery established pyridine as one of the first recognized nitrogen-containing aromatic heterocycles.
The systematic development of pyridine chemistry accelerated throughout the late 19th and early 20th centuries, with significant contributions from Wilhelm Körner and James Dewar in 1869 and 1871, respectively, who proposed the correct structural relationship between pyridine and benzene. The first synthetic preparation of pyridine derivatives was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a high-temperature process, marking the first synthesis of a heteroaromatic compound. These early investigations established the fundamental synthetic methodologies that would later enable the preparation of more complex pyridine derivatives.
Parallel developments in pyrazole chemistry began with the work of German chemist Hans von Pechmann in 1898, who developed classical synthetic methods for pyrazole preparation from acetylene and diazomethane. The understanding of pyrazole reactivity and substitution patterns evolved throughout the early 20th century, with particular attention to the preparation of substituted pyrazoles through condensation reactions of 1,3-diketones with hydrazine. The synthesis of 3,5-dimethylpyrazole specifically was achieved through the condensation of acetylacetone with hydrazine, producing the key building block that would later be incorporated into more complex molecular architectures.
The emergence of sophisticated coupling methodologies in the late 20th and early 21st centuries provided the synthetic tools necessary for creating complex heterocyclic systems like this compound. Cross-coupling reactions, particularly those involving halogenated pyridines and pyrazole derivatives, became essential for constructing carbon-nitrogen bonds between different heterocyclic systems. The development of copper-catalyzed nitrogen-arylation reactions proved particularly valuable for forming the specific linkage between pyrazole nitrogen atoms and pyridine carbon centers.
Contemporary synthetic approaches to compounds like this compound rely heavily on nucleophilic aromatic substitution reactions, where the pyrazole nitrogen acts as a nucleophile attacking electron-deficient positions on chlorinated pyridines. These methods benefit from the electron-withdrawing nature of the chlorine substituent, which activates the pyridine ring toward nucleophilic attack. The reaction conditions typically involve elevated temperatures and polar solvents to facilitate the substitution process.
The historical development of this compound class has been driven by increasing interest in nitrogen-containing heterocycles for pharmaceutical applications, particularly in the development of enzyme inhibitors and receptor modulators. The specific combination of pyridine and pyrazole moieties has proven valuable in medicinal chemistry research, where such structures can interact with biological targets through multiple binding modes. The presence of both nitrogen-containing rings provides opportunities for hydrogen bonding and π-π stacking interactions with protein targets.
Modern characterization techniques have enabled detailed structural analysis of these compounds, including single-crystal X-ray diffraction studies that reveal precise molecular geometries and intermolecular interactions. These investigations have shown that compounds containing bis(pyrazolyl)pyridine frameworks can exhibit interesting solid-state packing arrangements and fluorescence properties, expanding their potential applications beyond traditional synthetic chemistry into materials science and sensing applications.
Properties
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMIOGUELFRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675000 | |
| Record name | 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-94-5 | |
| Record name | 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine generally follows a multi-step approach:
- Step 1: Synthesis of the pyrazolyl-pyridine intermediate by nucleophilic substitution or cyclization.
- Step 2: Introduction of the chloro substituent at the 2-position of the pyridine ring, often via diazotization followed by Sandmeyer-type chlorination.
This strategy leverages the reactivity of amino-pyrazolyl pyridine precursors and controlled chlorination conditions to achieve the target compound with high regioselectivity and yield.
Preparation of Pyrazolyl-Pyridine Intermediate
A key intermediate, 6-(3,5-dimethylpyrazol-1-yl)pyridine, can be prepared by nucleophilic aromatic substitution of 2,6-dichloropyridine or 2-chloropyridine derivatives with 3,5-dimethylpyrazole under basic conditions. Alternatively, cyclization reactions involving hydrazinopyridine derivatives and α,β-unsaturated nitriles or esters can generate pyrazolyl-substituted pyridines.
-
- React 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in anhydrous alcohol solvent.
- Use alkoxide base (e.g., sodium ethoxide) added gradually.
- Stir at approximately 80°C until the reaction is complete.
- Neutralize excess base with acid and isolate crude 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediate.
This intermediate is crucial for subsequent chlorination steps.
Chlorination via Diazonium Salt Intermediate
The amino group on the pyrazolyl-pyridine intermediate is converted to a diazonium salt, which is then treated with copper(I) or copper(II) chloride to substitute the amino group with chlorine at the 2-position of the pyridine ring.
-
- Cool a mixture of 3-(3-amino-1H-pyrazol-1-yl)pyridine and aqueous hydrochloric acid to 0–5°C.
- Slowly add an aqueous solution of sodium nitrite, maintaining temperature below 5°C to form the diazonium salt.
- Prepare a chilled mixture of copper(I) chloride and toluene at 0°C.
- Add the diazonium salt suspension gradually to the copper chloride solution, keeping temperature below 5°C.
- Allow the reaction to warm to ambient temperature.
- Adjust pH to 8–10 with aqueous sodium hydroxide.
- Extract the product with an organic solvent such as toluene or chloroform.
- Purify by flash chromatography or crystallization as needed.
-
Reagent Molar Excess Relative to Amino Intermediate Aqueous HCl Large excess (solvent and medium) Sodium nitrite 1.3 to 2.0 times Copper chloride (CuCl) 5% to 60% excess, preferably 15% to 30%
Alternative Synthetic Routes and Functionalization
While the above method is the most direct for the chlorination step, other synthetic routes involve:
- Nucleophilic aromatic substitution on 2,6-dichloropyridine derivatives with 3,5-dimethylpyrazole under basic conditions to selectively substitute the 6-position chlorine with the pyrazolyl group, leaving the 2-chloro substituent intact.
- Chlorination of 6-(3,5-dimethylpyrazol-1-yl)pyridine using phosphorus oxychloride or triflation reagents to introduce the chloro group at the 2-position after pyrazolyl substitution.
- Stepwise protection and deprotection strategies to control regioselectivity and functional group compatibility during synthesis.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization/Nucleophilic Substitution | 3-Hydrazinopyridine dihydrochloride, 3-ethoxyacrylonitrile, alkoxide base, ~80°C | Formation of 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediate |
| 2 | Diazotization and Sandmeyer Chlorination | Aqueous HCl, sodium nitrite (1.3–2 equiv), CuCl (15–30% excess), 0–25°C, toluene | Conversion to 3-(3-chloro-1H-pyrazol-1-yl)pyridine (chlorinated product) |
| 3 | Alternative Chlorination | Phosphorus oxychloride or triflation reagents, pyridine, chloroform, 0–room temp | Chlorination of pyrazolopyrimidine derivatives (analogous chemistry) |
Research Findings and Considerations
- The diazonium salt method provides regioselective chlorination at mild temperatures, preserving sensitive pyrazolyl substituents.
- Excess aqueous HCl serves both as solvent and acid medium, facilitating diazotization.
- Copper chloride catalyzes the replacement of the diazonium group by chlorine with moderate to high yields.
- Control of temperature and reagent addition rates is critical to avoid side reactions and decomposition.
- Purification by flash chromatography or crystallization yields analytically pure compounds suitable for further applications.
- Alternative methods involving phosphorus oxychloride show efficacy in related pyrazolopyrimidine systems, suggesting possible adaptation for the target compound.
- Comprehensive synthetic pathways for related pyrazolyl-pyridine ligands have been documented, including protection/deprotection steps and functional group transformations, useful for complex derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative .
Scientific Research Applications
2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Comparison with Similar Compounds
Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine)
- Structure : Chlorine at the 2-position and a trichloromethyl group at the 6-position (CAS 1937-37-7).
- Key Differences :
- The trichloromethyl group is strongly electron-withdrawing, increasing electrophilicity and environmental persistence compared to the electron-donating dimethylpyrazole in the target compound.
- Applications : Nitrapyrin is a well-documented nitrification inhibitor used in agriculture to slow urea degradation .
- Reactivity : The trichloromethyl group may undergo hydrolysis or photodegradation, whereas the pyrazole in the target compound could participate in hydrogen bonding or metal coordination.
6-Chloropyridine-2-boronic Acid Pinacol Ester
- Structure : Chlorine at the 2-position and a boronic ester at the 6-position (CAS 652148-92-0).
- Key Differences :
- Applications : Primarily used as an intermediate in pharmaceutical and materials synthesis.
Fluorinated Pyridine Derivatives (e.g., 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine)
- Structure : Fluorine substituents on the pyridine or adjacent rings (CAS 1488737-17-2).
- Key Differences :
- Applications : Fluorinated derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
Comparative Data Table
| Compound Name | Substituents (Position 6) | CAS Number | Key Applications | Reactivity/Properties |
|---|---|---|---|---|
| 2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine | 3,5-dimethylpyrazole | 1150164-94-5 | Coordination chemistry, potential agrochemicals | Hydrogen bonding, metal ligation |
| Nitrapyrin | Trichloromethyl | 1937-37-7 | Nitrification inhibition | Electrophilic, environmentally persistent |
| 6-Chloropyridine-2-boronic acid pinacol ester | Boronic ester | 652148-92-0 | Synthetic intermediate | Suzuki coupling, hydrolytic sensitivity |
| 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | Fluoropyridinyl | 1488737-17-2 | Pharmaceuticals | High metabolic stability, electron-deficient |
Research Findings and Implications
- This contrasts with nitrapyrin’s electron-deficient trichloromethyl group.
- Biological Activity : Pyrazole-containing compounds often exhibit enhanced binding to biological targets (e.g., enzymes or receptors) due to hydrogen-bonding interactions .
- Synthetic Utility : The boronic ester derivative’s reactivity highlights divergent applications compared to the target compound, which may prioritize coordination or stability.
Biological Activity
2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound, with a molecular formula of and CAS number 1150164-94-5, is characterized by its unique structural features that contribute to its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by case studies and research findings.
- Molecular Formula :
- Molecular Weight : 207.66 g/mol
- SMILES Notation : CC1=CC(=NN1C2=CN=C(C=C2)Cl)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an anti-inflammatory and anticancer agent. Research indicates that compounds featuring the pyrazole moiety often exhibit significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
These findings indicate that the compound can significantly inhibit cell growth in a dose-dependent manner.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. For instance, studies have shown that certain pyrazole derivatives lead to increased apoptosis rates in cancer cells through the activation of caspase pathways.
Study on Cytotoxicity
In a controlled study evaluating the cytotoxic effects of various pyrazole derivatives, it was found that this compound exhibited significant cytotoxicity against several human cancer cell lines. The study utilized the MTT assay to determine cell viability and established IC50 values indicative of strong antiproliferative activity.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is:
Substrate Preparation : Start with 2,6-dichloropyridine. Introduce the pyrazole moiety via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) using 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Optimization : Monitor reaction progress via TLC or HPLC. Factors influencing yield include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity .
- Catalyst selection : Pd-based catalysts improve coupling efficiency for heterocyclic systems .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). Coupling patterns distinguish substitution positions .
- ¹³C NMR : Confirm quaternary carbons (pyridine C2, pyrazole C1) and methyl groups.
- X-ray Crystallography : Use SHELXL for refinement. Key metrics:
- R-factor : Aim for <5% after full-matrix refinement.
- Thermal displacement parameters : Validate methyl group orientations.
- HRMS : Match molecular ion [M+H]⁺ to theoretical mass (±1 ppm).
Advanced: How do electronic effects of the 3,5-dimethylpyrazol group influence the pyridine ring’s reactivity?
Answer:
The electron-donating methyl groups on pyrazole alter the pyridine’s electronic landscape:
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps : Predict reactivity toward electrophiles or radicals.
- Experimental Validation :
- Kinetic Studies : Compare substitution rates with analogous compounds lacking methyl groups.
- UV-Vis Spectroscopy : Monitor charge-transfer transitions to correlate with computational data.
Advanced: What strategies resolve contradictions in crystallographic data refinement using SHELX?
Answer:
Common issues and solutions:
- Disordered Methyl Groups : Apply “AFIX” commands in SHELXL to model rotational disorder .
- Twinned Crystals : Use the TWIN/BASF commands for detwinning. Validate with Rint and Hooft parameters.
- Residual Electron Density : Exclude solvent regions via SQUEEZE (Platon). Cross-check with Hirshfeld surface analysis.
Advanced: How can the compound’s nitrification inhibition efficacy be evaluated in soil systems?
Answer:
Design a soil column experiment with controlled variables:
Dosage : Apply 0.1–10 mg/kg of the compound to ammonium-enriched soil.
Microbial Activity : Monitor nitrification rates via:
- Colorimetric Assays : Quantify NO₂⁻/NO₃⁻ using Griess reagent .
- qPCR : Track ammonia-oxidizing bacteria (AOB) gene copy numbers (e.g., amoA).
Environmental Factors : Adjust pH (5–8), moisture (20–60% water-holding capacity), and temperature (15–30°C) to assess robustness.
Safety: What protocols ensure safe handling of this compound in lab settings?
Answer:
- Hazard Assessment : Refer to analogs (e.g., nitrapyrin ) for preliminary toxicity data. Assume acute toxicity (LD₅₀: 100–500 mg/kg, oral rat) until tested.
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification.
- Waste Disposal : Neutralize with 10% NaOH before incineration (UN 3077 guidelines ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
